
(2R,6R)-4-((Benzyloxy)carbonyl)-6-methylmorpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6R)-4-((Benzyloxy)carbonyl)-6-methylmorpholine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its morpholine ring, which is substituted with a benzyloxycarbonyl group and a carboxylic acid group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-4-((Benzyloxy)carbonyl)-6-methylmorpholine-2-carboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through the reaction of the morpholine derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,6R)-4-((Benzyloxy)carbonyl)-6-methylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,6R)-4-((Benzyloxy)carbonyl)-6-methylmorpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (2R,6R)-4-((Benzyloxy)carbonyl)-6-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with active sites of enzymes, inhibiting their activity. The morpholine ring may also play a role in stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: Similar in having a carboxylic acid ester group.
tert-Butyl carbamate: Shares the carbamate functional group.
Uniqueness
This detailed article provides a comprehensive overview of (2R,6R)-4-((Benzyloxy)carbonyl)-6-methylmorpholine-2-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H17NO5 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
(2R,6R)-6-methyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c1-10-7-15(8-12(20-10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m1/s1 |
InChI-Schlüssel |
CAEMKJVCGHHKKM-ZYHUDNBSSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC1CN(CC(O1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


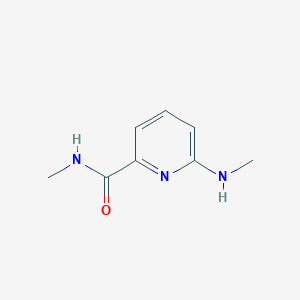
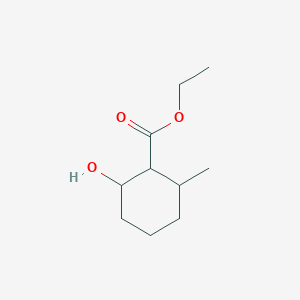



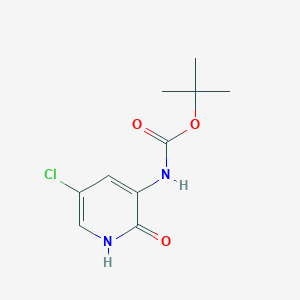
![5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazolehydrochloride](/img/structure/B13514758.png)
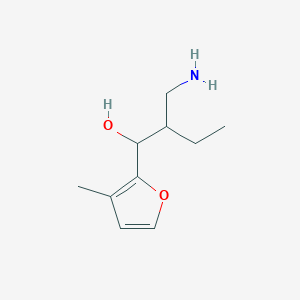
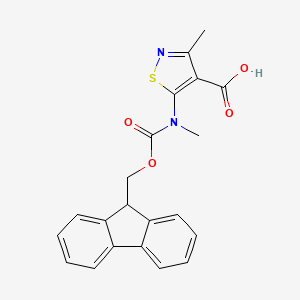
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid](/img/structure/B13514773.png)
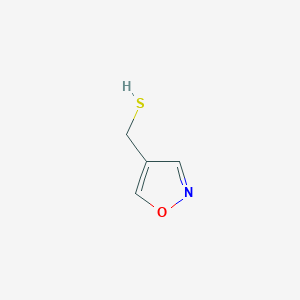
![Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B13514789.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-5-carboxylic acid](/img/structure/B13514806.png)
